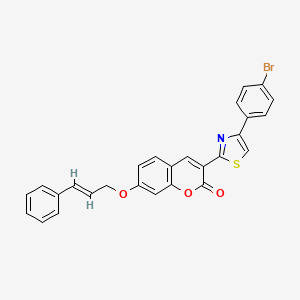
bis(3-methoxyphenyl) 9-(phenylhydrazono)-9H-fluorene-2,7-disulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-methoxyphenyl) 9-(phenylhydrazono)-9H-fluorene-2,7-disulfonate: is an organic compound that belongs to the class of fluorene derivatives. This compound is characterized by the presence of two 3-methoxyphenyl groups, a phenylhydrazono group, and two sulfonate groups attached to the fluorene core. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(3-methoxyphenyl) 9-(phenylhydrazono)-9H-fluorene-2,7-disulfonate typically involves multiple steps, starting with the preparation of the fluorene core. The fluorene core can be synthesized through a Friedel-Crafts alkylation reaction, followed by sulfonation to introduce the sulfonate groups. The phenylhydrazono group can be introduced through a condensation reaction with phenylhydrazine. Finally, the 3-methoxyphenyl groups are attached through a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Friedel-Crafts alkylation and sulfonation steps, as well as the use of high-throughput screening for the optimization of reaction conditions in the Suzuki-Miyaura coupling reaction .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: The phenylhydrazono group can be reduced to form the corresponding hydrazine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and catalysis.
Biology:
- Investigated for its potential as a fluorescent probe in biological imaging.
- Studied for its interactions with biomolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential as an anticancer agent due to its ability to interact with DNA.
- Investigated for its anti-inflammatory and antioxidant properties.
Industry:
- Used in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
- Employed in the synthesis of dyes and pigments for various applications .
Mécanisme D'action
The mechanism of action of bis(3-methoxyphenyl) 9-(phenylhydrazono)-9H-fluorene-2,7-disulfonate involves its ability to interact with various molecular targets. The phenylhydrazono group can form hydrogen bonds with biomolecules, while the sulfonate groups enhance the compound’s solubility in aqueous environments. The methoxy groups can participate in electron-donating interactions, influencing the compound’s reactivity and stability. These interactions can modulate various biological pathways, including those involved in inflammation and oxidative stress .
Comparaison Avec Des Composés Similaires
Bis(3-methoxyphenyl)methane: Similar in structure but lacks the fluorene core and sulfonate groups.
9-(Phenylhydrazono)-9H-fluorene: Similar in structure but lacks the methoxyphenyl groups and sulfonate groups.
Bis(3-methoxyphenyl)fluorene: Similar in structure but lacks the phenylhydrazono group and sulfonate groups.
Uniqueness: Bis(3-methoxyphenyl) 9-(phenylhydrazono)-9H-fluorene-2,7-disulfonate is unique due to the combination of its structural features, including the fluorene core, phenylhydrazono group, methoxyphenyl groups, and sulfonate groups. This unique combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry .
Propriétés
Formule moléculaire |
C33H26N2O8S2 |
|---|---|
Poids moléculaire |
642.7 g/mol |
Nom IUPAC |
bis(3-methoxyphenyl) 9-(phenylhydrazinylidene)fluorene-2,7-disulfonate |
InChI |
InChI=1S/C33H26N2O8S2/c1-40-23-10-6-12-25(18-23)42-44(36,37)27-14-16-29-30-17-15-28(45(38,39)43-26-13-7-11-24(19-26)41-2)21-32(30)33(31(29)20-27)35-34-22-8-4-3-5-9-22/h3-21,34H,1-2H3 |
Clé InChI |
FIYQXBYEBWTYPU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC=C1)OS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NNC5=CC=CC=C5)C=C(C=C4)S(=O)(=O)OC6=CC=CC(=C6)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11981883.png)

![(5E)-5-[3-methoxy-4-(pentyloxy)benzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11981896.png)

![4-[(3-Bromophenyl)methylene]-2-phenyl-1,3-oxazolin-5-one](/img/structure/B11981898.png)


![2-chloro-N-[(5Z)-5-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11981924.png)
![2-{[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B11981927.png)
![ethyl (2Z)-2-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11981936.png)
![N'-[(E)-(5-nitro-2-thienyl)methylidene]-2-(3-toluidino)acetohydrazide](/img/structure/B11981944.png)



